molecular formula C10H10BrCl2NO B8182168 (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine

(S)-3-(4-bromo-2,6-dichlorophenyl)morpholine

Cat. No.: B8182168
M. Wt: 311.00 g/mol
InChI Key: NQQSXQSTXLDUTL-SECBINFHSA-N
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Description

(S)-3-(4-bromo-2,6-dichlorophenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 4-bromo-2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,6-dichloroaniline and morpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-bromo-2,6-dichloroaniline is reacted with morpholine in the presence of a base and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at an elevated temperature until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent recycling, and efficient mixing.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of dehalogenated or partially reduced products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-3-(4-bromo-2,6-dichlorophenyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 4-bromo-2,6-dichloroaniline
  • 4-bromo-2,6-dichlorophenol
  • 4-bromo-2,6-dichlorobenzene

Comparison: (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced solubility, stability, and specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S)-3-(4-bromo-2,6-dichlorophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl2NO/c11-6-3-7(12)10(8(13)4-6)9-5-15-2-1-14-9/h3-4,9,14H,1-2,5H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQSXQSTXLDUTL-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=C(C=C(C=C2Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C2=C(C=C(C=C2Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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